Introduction: Unveiling a Versatile Trifunctional Scaffold
Introduction: Unveiling a Versatile Trifunctional Scaffold
An In-Depth Technical Guide to 3-Chloro-5-(hydroxymethyl)phenol
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
In the landscape of modern organic synthesis and medicinal chemistry, the strategic value of a molecule is often defined by its functional group tolerance, reactivity, and potential for diversification. 3-Chloro-5-(hydroxymethyl)phenol emerges as a compelling building block, possessing a unique trifunctional architecture: a nucleophilic phenol, a reactive primary benzyl alcohol, and a strategically positioned chlorine atom on an aromatic scaffold. This guide provides a comprehensive technical overview of its chemical properties, spectroscopic signature, reactivity profile, and potential applications, offering field-proven insights for its effective utilization in research and development. The presence of three distinct functional groups offers orthogonal chemical handles, enabling selective modifications and the construction of complex molecular architectures, a highly desirable trait in the synthesis of novel chemical entities for drug discovery and materials science.[1][2]
Part 1: Core Chemical and Physical Properties
The fundamental physical and chemical properties of a compound are the bedrock of its application, dictating solubility, reactivity, and handling protocols. The properties of 3-Chloro-5-(hydroxymethyl)phenol are summarized below. These predicted values provide a crucial starting point for experimental design, such as selecting appropriate solvent systems for reactions and purification.
| Property | Value | Source |
| CAS Number | 885270-34-8 | [3][4][5] |
| Molecular Formula | C₇H₇ClO₂ | [6] |
| Formula Weight | 158.58 g/mol | [5] |
| Boiling Point | 317.0 ± 27.0 °C (Predicted) | [3] |
| Density | 1.395 ± 0.06 g/cm³ (Predicted) | [3] |
| pKa | 8.78 ± 0.10 (Predicted) | [3] |
| MDL Number | MFCD08234658 | [5] |
Part 2: The Spectroscopic Signature
Understanding the spectroscopic profile of 3-Chloro-5-(hydroxymethyl)phenol is critical for reaction monitoring and structural confirmation. The expected spectral characteristics are derived from the well-established behavior of its constituent functional groups.[7][8][9]
Infrared (IR) Spectroscopy
The IR spectrum provides a rapid diagnostic for the key functional groups.
-
O-H Stretching: A strong, broad absorption is anticipated in the 3200-3600 cm⁻¹ region, characteristic of hydrogen-bonded hydroxyl groups from both the phenolic and alcoholic moieties.[7][9]
-
Aromatic C-H Stretching: Signals will appear just above 3000 cm⁻¹.
-
Aromatic C=C Bending: Characteristic peaks are expected in the 1500-1600 cm⁻¹ range.[9]
-
C-O Stretching: A strong band for the C-O bonds of the phenol and benzyl alcohol will be present around 1050-1250 cm⁻¹.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy offers a detailed map of the molecule's carbon-hydrogen framework.
-
¹H NMR:
-
Aromatic Protons (Ar-H): Three distinct signals are expected in the δ 6.5-7.5 ppm range, showing complex splitting patterns (doublets, triplets of doublets) due to their meta- and ortho-coupling.
-
Benzylic Protons (-CH₂OH): A singlet is expected around δ 4.5 ppm.[10]
-
Hydroxyl Protons (-OH): Two broad singlets are anticipated, one for the phenolic OH (δ 4-8 ppm) and one for the alcoholic OH (δ 2-5 ppm).[8][9] Their chemical shifts can be highly variable and concentration-dependent. Addition of D₂O would lead to the disappearance of these signals, a key diagnostic test.[8]
-
-
¹³C NMR:
-
Aromatic Carbons: Six signals are expected in the δ 110-160 ppm range. The carbon bearing the -OH group (C-OH) will be the most downfield (around δ 155-158 ppm), while the carbon attached to the chlorine atom (C-Cl) will be around δ 135 ppm.[10]
-
Benzylic Carbon (-CH₂OH): A signal is expected in the δ 60-65 ppm range.[10]
-
Mass Spectrometry (MS)
Mass spectrometry reveals the molecular weight and provides structural clues through fragmentation patterns.
-
Molecular Ion (M⁺): A prominent molecular ion peak cluster is expected at m/z 158 and 160 in an approximate 3:1 ratio, which is the characteristic isotopic signature of a molecule containing one chlorine atom.
-
Key Fragmentation Pathways:
-
Alpha Cleavage: Loss of the hydroxymethyl group (•CH₂OH) or water (H₂O) from the benzylic position.[9]
-
Loss of HCl: Elimination of HCl is another possible fragmentation pathway.
-
Part 3: Synthesis and Chemical Reactivity
The synthetic utility of 3-Chloro-5-(hydroxymethyl)phenol lies in the differential reactivity of its functional groups, which can be selectively targeted under specific reaction conditions.
Proposed Synthetic Pathway
A reliable and scalable synthesis can be envisioned starting from the commercially available 3-chloro-5-hydroxybenzoic acid. This approach involves esterification followed by a selective reduction of the ester in the presence of the more sensitive phenol. The reduction of a related compound, an ester of 5-hydroxy isophthalic acid, using sodium borohydride after protecting the phenol group highlights a viable strategy.[11] A direct reduction using a milder reducing agent might also be feasible.
Caption: Proposed synthesis of 3-Chloro-5-(hydroxymethyl)phenol.
Reactivity Profile: A Trifecta of Opportunities
-
The Phenolic Hydroxyl Group: This group is acidic and highly activating for the aromatic ring.
-
Acylation/Alkylation: It readily reacts with acyl halides or alkyl halides under basic conditions (e.g., K₂CO₃, NaH) to form the corresponding esters or ethers, protecting the phenol or introducing new functionality.
-
Electrophilic Aromatic Substitution: As a powerful ortho-, para-director, it strongly influences the position of incoming electrophiles. Positions C2, C4, and C6 are activated. Given the existing substituents, further substitution is likely to occur at the C2 or C6 positions.[12]
-
-
The Benzyl Alcohol Group: This primary alcohol exhibits typical reactivity.
-
Oxidation: It can be selectively oxidized to the corresponding aldehyde (3-chloro-5-hydroxybenzaldehyde) using mild oxidizing agents like PCC or MnO₂, or to the carboxylic acid (3-chloro-5-hydroxybenzoic acid) with stronger agents like KMnO₄ or Jones reagent.
-
Substitution: The hydroxyl can be converted to a better leaving group and substituted. For example, reaction with hydrochloric acid can yield the corresponding 3-chloro-5-(chloromethyl)phenol, a reactive alkylating agent.[13]
-
-
The Aromatic Ring and Chlorine:
-
Nucleophilic Aromatic Substitution (SₙAr): The chlorine atom is generally unreactive towards nucleophilic substitution unless the ring is further activated by strongly electron-withdrawing groups at the ortho/para positions.[14] High temperatures and pressures would be required for substitution.
-
Cross-Coupling Reactions: The C-Cl bond can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. This is a cornerstone of modern drug development for building molecular complexity.
-
Caption: Reactivity map of 3-Chloro-5-(hydroxymethyl)phenol.
Part 4: Applications in Research and Drug Development
The true potential of 3-Chloro-5-(hydroxymethyl)phenol is realized in its application as a versatile intermediate. The chlorine atom is a common feature in many pharmaceuticals, often enhancing metabolic stability or binding affinity.[1] Phenolic scaffolds are also prevalent in a vast number of FDA-approved drugs.[2]
-
Scaffold for Medicinal Chemistry: Each functional group can serve as an anchor point. The phenol can be used to form ether linkages found in many bioactive molecules. The benzyl alcohol can be elaborated into other functionalities or used as a linker to connect to other pharmacophores. The chloro-substituent can be retained for its electronic effects or replaced via cross-coupling to explore structure-activity relationships (SAR).
-
Intermediate for Agrochemicals and Materials Science: Substituted phenols are key precursors for polymers, dyes, and agrochemicals. The reactivity of this molecule makes it a candidate for creating monomers for specialty polymers like poly(aryl ether)s.[11]
-
Fragment-Based Drug Discovery (FBDD): As a small, functionalized molecule, it can be used in FBDD screening to identify initial hit compounds that bind to biological targets.
A related compound, 3-chloro-2,5-dihydroxybenzyl alcohol, isolated from a marine fungus, has demonstrated potent antifouling and antimicrobial activity, suggesting that this structural class has inherent biological relevance worth exploring.[15]
Part 5: Experimental Protocol: Reduction of Methyl 3-chloro-5-hydroxybenzoate
This protocol describes a robust method for the synthesis of 3-Chloro-5-(hydroxymethyl)phenol, grounded in established chemical principles.
Objective: To synthesize 3-Chloro-5-(hydroxymethyl)phenol via the reduction of Methyl 3-chloro-5-hydroxybenzoate.
Materials:
-
Methyl 3-chloro-5-hydroxybenzoate (1.0 eq)
-
Lithium aluminum hydride (LiAlH₄) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate (EtOAc)
Procedure:
-
Setup: A dry, three-necked round-bottomed flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with LiAlH₄ (1.5 eq) and anhydrous THF under a nitrogen atmosphere.
-
Cooling: The flask is cooled to 0 °C in an ice-water bath.
-
Addition of Ester: Methyl 3-chloro-5-hydroxybenzoate (1.0 eq) is dissolved in anhydrous THF and added dropwise to the stirred LiAlH₄ suspension via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C. Causality Note: Slow, cooled addition is crucial to control the highly exothermic reaction of LiAlH₄ and prevent side reactions.
-
Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. Self-Validation: Reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting ester spot.
-
Quenching: The reaction is carefully quenched by cooling the flask back to 0 °C and slowly adding water dropwise, followed by 15% NaOH solution, and then more water (Fieser workup). Safety Note: Quenching LiAlH₄ is extremely exothermic and produces hydrogen gas. It must be done slowly and with extreme caution behind a blast shield.
-
Workup: The resulting suspension is filtered through a pad of Celite, and the filter cake is washed with THF and EtOAc. The combined organic filtrates are transferred to a separatory funnel.
-
Extraction: The organic layer is washed sequentially with 1 M HCl, saturated NaHCO₃, and brine. Causality Note: The acid wash removes basic aluminum salts, while the bicarbonate wash removes any unreacted acidic starting material.
-
Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 3-Chloro-5-(hydroxymethyl)phenol.
Part 6: Safety and Handling
As a substituted phenol, 3-Chloro-5-(hydroxymethyl)phenol should be handled with appropriate caution, assuming it shares hazards with related compounds.[16][17]
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., neoprene), and chemical safety goggles at all times.[17]
-
Handling: Handle in a well-ventilated chemical fume hood to avoid inhalation of any potential dust or vapors.[16] Avoid contact with skin and eyes. Phenols can be rapidly absorbed through the skin and can cause severe chemical burns and systemic toxicity.[16][17]
-
Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from strong oxidizing agents.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
References
-
3-Chloro-5-(hydroxymethyl)phenol | 885270-34-8 - ChemicalBook.
-
3-Chloro-5-(hydroxymethyl)phenol | 885270-34-8 - BuyersGuideChem.
-
17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition.
-
Safety Data Sheet - Angene Chemical.
-
3-Chloro-5-methylphenol | C7H7ClO | CID 14854 - PubChem.
-
3-Chloro-5-(hydroxymethyl)phenol - Apollo Scientific.
-
3-Chloro-5-hydroxybenzaldehyde | C7H5ClO2 | CID 21904648 - PubChem.
-
A new route for scalable synthesis of 3,5 bis(hydroxymethyl)phenol and their derivatives - IJSDR.
-
3-CHLORO-2-FLUORO-5-(TRIFLUOROMETHYL)BENZYL ALCOHOL - Echemi.
-
3-Chloro-5-hydroxybenzoic Acid | C7H5ClO3 | CID 13071646 - PubChem.
-
GC-MS, FTIR and H , C NMR Structural Analysis and Identification of Phenolic Compounds in Olive Mill Wastewater Extracted from O.
-
Phenol - Western Washington University.
-
Phenol, 3-chloro- - NIST WebBook.
-
Structure of 3-chloro-2,5-dihydroxybenzyl alcohol. - ResearchGate.
-
Electronic Supplementary Information for Biomimetic aerobic oxidative hydroxylation of arylboronic acids to phenols catalysed b - The Royal Society of Chemistry.
-
Question Video: Determining the Chemical Structure of the Product Formed When an Aromatic Primary Alcohol Reacts with Hydrochloric Acid | Nagwa.
-
ortho-Formylation of phenols - Organic Syntheses Procedure.
-
3-CHLORO-5-(TRIFLUOROMETHOXY)BENZYL ALCOHOL - ChemicalBook.
-
Formaldehyde - Wikipedia.
-
1261598-26-8|2-Chloro-5-(hydroxymethyl)phenol|BLD Pharm.
-
3.1.12: Spectroscopy of Alcohols and Phenols - Chemistry LibreTexts.
-
Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central.
-
17.11 Spectroscopy of Alcohols and Phenols - Organic Chemistry | OpenStax.
-
Phenols in Pharmaceuticals: Analysis of a Recurring Motif - NSF Public Access Repository.
-
Phenol - Office of Environment, Health & Safety.
-
Phenol reaction.
-
Nucleophilic Reactions of Benzene Derivatives - Chemistry LibreTexts.
Sources
- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. par.nsf.gov [par.nsf.gov]
- 3. 3-Chloro-5-(hydroxymethyl)phenol | 885270-34-8 [m.chemicalbook.com]
- 4. 3-Chloro-5-(hydroxymethyl)phenol | 885270-34-8 - BuyersGuideChem [buyersguidechem.com]
- 5. 885270-34-8 Cas No. | 3-Chloro-5-(hydroxymethyl)phenol | Apollo [store.apolloscientific.co.uk]
- 6. 3-Chloro-5-methylphenol | C7H7ClO | CID 14854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 17.11 Spectroscopy of Alcohols and Phenols - Organic Chemistry | OpenStax [openstax.org]
- 10. rsc.org [rsc.org]
- 11. ijsdr.org [ijsdr.org]
- 12. mlsu.ac.in [mlsu.ac.in]
- 13. nagwa.com [nagwa.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
- 16. ehs.wwu.edu [ehs.wwu.edu]
- 17. ehs.berkeley.edu [ehs.berkeley.edu]

